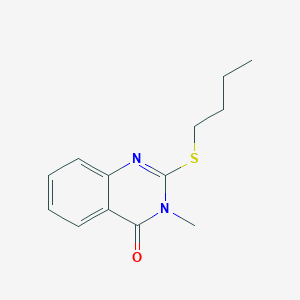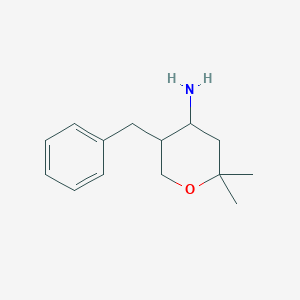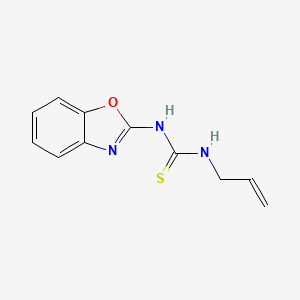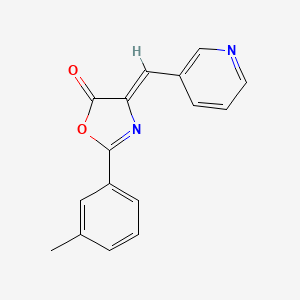![molecular formula C29H26N2O3 B3883508 3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)
3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone
Descripción general
Descripción
3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone, also known as BMQ, is a synthetic compound that belongs to the quinolinone family. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, topoisomerase, and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, topoisomerase, and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells and protect dopaminergic neurons from oxidative stress-induced damage. In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability. In addition, this compound has been shown to have poor stability in solution, which can affect its potency.
Direcciones Futuras
There are several future directions for research on 3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to better understand its bioavailability and potency. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases. Finally, the development of novel analogs of this compound with improved solubility and stability could lead to the discovery of more potent and effective therapeutic agents.
Aplicaciones Científicas De Investigación
3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-3-[3-(4-phenylbenzoyl)piperidine-1-carbonyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-30-19-25(28(33)24-11-5-6-12-26(24)30)29(34)31-17-7-10-23(18-31)27(32)22-15-13-21(14-16-22)20-8-3-2-4-9-20/h2-6,8-9,11-16,19,23H,7,10,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOFAOZBSVCULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)N3CCCC(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3883435.png)
![5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B3883440.png)


![2-[1]benzofuro[2,3-d][1,3]thiazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B3883449.png)
![ethyl 4-({[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B3883458.png)

![dimethyl 5-({[3-amino-4-(dimethylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B3883469.png)
![2-(2-furyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3883477.png)
![8-(2-hydroxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3883483.png)
![N-(4-acetyl-5-{[(3,4-dichlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3883492.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B3883498.png)
![3,7-bis(2-furylmethylene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
